molecular formula C21H22O6 B14807736 ,-Dimethylacrylalkannin

,-Dimethylacrylalkannin

Cat. No.: B14807736
M. Wt: 370.4 g/mol
InChI Key: PKTWFAFZWVRLPK-HXUWFJFHSA-N
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Description

,-Dimethylacrylalkannin is a natural naphthoquinone compound known for its significant biological activities. It is primarily extracted from the roots of plants like Lithospermum erythrorhizon and Arnebia euchroma. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate tumor-associated macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ,-Dimethylacrylalkannin involves several steps, starting from the extraction of the compound from natural sources. High-performance thin-layer chromatography (HPTLC) is often used for the qualitative and quantitative analysis of this compound in plant extracts

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most of the compound being extracted from natural sources. The extraction process involves solvent extraction followed by purification using chromatographic techniques. The scalability of this process is a subject of ongoing research to meet the demand for this compound in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

,-Dimethylacrylalkannin undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, it reacts with aniline and thiophenol to form new naphthazarin derivatives through oxidative Michael addition and reductive alkylation .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include aniline, thiophenol, and sodium borohydride. The reactions typically occur under mild conditions, with the temperature and solvent being optimized to achieve the desired products .

Major Products

The major products formed from the reactions of this compound include various naphthazarin derivatives. These derivatives have been studied for their cytotoxic activities, making them potential candidates for anticancer therapies .

Scientific Research Applications

,-Dimethylacrylalkannin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ,-Dimethylacrylalkannin involves its interaction with specific molecular targets and pathways. It modulates tumor-associated macrophages, altering their polarization to inhibit tumor growth. Additionally, it targets fibroblast growth factor receptor 1 (FGFR1), suppressing the proliferation of colorectal cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Acetylshikonin
  • β-Acetoxyisovalerylalkannin
  • Shikonin

Uniqueness

,-Dimethylacrylalkannin stands out due to its unique ability to modulate tumor-associated macrophages and its specific targeting of FGFR1. These properties make it a promising candidate for developing new anticancer therapies, distinguishing it from other similar naphthoquinone compounds .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-2,2,4-trimethylpent-3-enyl] prop-2-enoate

InChI

InChI=1S/C21H22O6/c1-6-16(25)27-20(21(4,5)10-11(2)3)12-9-15(24)17-13(22)7-8-14(23)18(17)19(12)26/h6-10,20,22-23H,1H2,2-5H3/t20-/m1/s1

InChI Key

PKTWFAFZWVRLPK-HXUWFJFHSA-N

Isomeric SMILES

CC(=CC(C)(C)[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C

Canonical SMILES

CC(=CC(C)(C)C(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C)C

Origin of Product

United States

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